Forskolin

Descripción

Origin and Historical Context of Forskolin in Traditional Medicine

This compound is primarily isolated from the root of Coleus forskohlii (also known as Plectranthus barbatus), a plant belonging to the mint family (Lamiaceae). mdpi.comwikipedia.orgausnaturalcare.com.auebsco.commdpi.com This plant is native to subtropical temperate regions, including India, Nepal, Sri Lanka, and Thailand. ausnaturalcare.com.auebsco.commdpi.com

In traditional systems of medicine, particularly in Hindu and Ayurvedic practices in India and Southeast Asia, Coleus forskohlii has been utilized for centuries to address a variety of health conditions. mdpi.comausnaturalcare.com.auebsco.commdpi.comacademicjournals.orgnih.govactascientific.comaltmedrev.comnih.gov Historical records indicate its use for treating ailments such as heart diseases, abdominal colic, respiratory disorders, insomnia, convulsions, asthma, bronchitis, intestinal disorders, eczema, psoriasis, hypertension, and glaucoma. mdpi.comausnaturalcare.com.auebsco.comacademicjournals.orgnih.govactascientific.comaltmedrev.comnih.govresearchgate.netdokumen.pub The root tubers were also traditionally prepared and consumed as a seasoning food in some parts of India. academicjournals.orgactascientific.comresearchgate.net

Transition of this compound from Ethnobotany to Modern Scientific Inquiry

The transition of this compound from traditional ethnobotanical use to modern scientific inquiry began with the screening of medicinal plants for new therapeutic agents. ebsco.com Western scientists isolated this compound in 1974, initially referring to it as coleonol. altmedrev.com This isolation and subsequent identification of this compound as the main active constituent responsible for the pharmacological activities of Coleus forskohlii marked a pivotal moment. mdpi.comausnaturalcare.com.aualtmedrev.com

The discovery of this compound's potent and direct activation of adenylyl cyclase attracted significant interest from researchers. mdpi.comactascientific.comresearchgate.netresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comfrontiersin.orgwilliamscancerinstitute.com This unique mechanism of action made this compound a valuable tool for studying the adenylyl cyclase-cAMP signaling pathway, which is fundamental to numerous cellular processes. wikipedia.orgresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comwilliamscancerinstitute.comstemcell.compnas.org The scientific investigation into this compound has since expanded to explore its potential therapeutic applications based on its biochemical effects. mdpi.comactascientific.comaltmedrev.comresearchgate.netnih.govelifesciences.org

Significance of this compound as a Labdane (B1241275) Diterpenoid in Chemical Biology

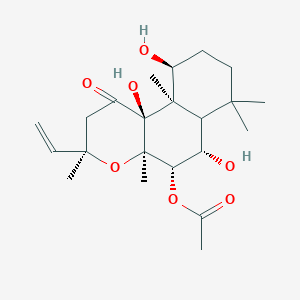

This compound is classified as a labdane diterpenoid. mdpi.comwikipedia.orgmdpi.comresearchgate.netresearchgate.netnih.govelifesciences.org Diterpenes are a class of plant metabolites derived from geranylgeranyl pyrophosphate. wikipedia.org this compound possesses a complex chemical structure featuring a decalin core, characteristic of labdane-type diterpenoids, a tetrahydropyran (B127337) ring, five oxidized positions, and eight chiral centers. nih.govelifesciences.org Its chemical formula is C₂₂H₃₄O₇, and its molecular weight is 410.507 g/mol . wikipedia.orgfishersci.atfishersci.cahznu.edu.cnnih.govnih.gov

The unique structural features of this compound are crucial to its biological activity, particularly its ability to directly interact with and activate adenylyl cyclase. wikipedia.orgabcam.comnih.govelifesciences.org In chemical biology, this compound serves as a significant probe for investigating the adenylyl cyclase-cAMP signaling pathway and its downstream effects. wikipedia.orgresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comwilliamscancerinstitute.comstemcell.compnas.org Its distinct mechanism, which is independent of G protein-coupled receptors, makes it a valuable tool for bypassing receptor-mediated activation and directly stimulating cAMP production. pnas.orgnih.govnih.gov

Overview of this compound's Primary Mechanism of Action: Adenylyl Cyclase Activation

The primary mechanism of action of this compound is the direct activation of the enzyme adenylyl cyclase (AC). mdpi.comwikipedia.orgactascientific.comresearchgate.netresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comfrontiersin.orgwilliamscancerinstitute.comstemcell.comnih.govelifesciences.orgnih.govcellagentech.commdpi.comjmb.or.kr Adenylyl cyclase is a key enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgforslean.comfrontiersin.orgwilliamscancerinstitute.commdpi.com By directly activating AC, this compound leads to a rapid and significant increase in intracellular cAMP levels in a wide variety of cell types. wikipedia.orgresearchgate.netpnas.orgnih.govabcam.comstemcell.com

cAMP is a crucial second messenger molecule involved in numerous signal transduction pathways within the cell. wikipedia.orgabcam.comwilliamscancerinstitute.comstemcell.commdpi.com Elevated levels of cAMP can activate downstream effectors, most notably protein kinase A (PKA), and also influence other cAMP-sensitive pathways like EPAC1. wikipedia.orgwilliamscancerinstitute.comstemcell.commdpi.com This activation of cAMP-dependent pathways regulates a wide array of cellular processes, including metabolic functions, hormone secretion, smooth muscle relaxation, and gene transcription. ausnaturalcare.com.auabcam.commdpi.com

Research findings have demonstrated that this compound activates adenylyl cyclase through a unique mechanism that involves direct interaction with the catalytic subunit of the enzyme. pnas.orgabcam.comnih.gov This activation can occur independently of exogenous guanyl nucleotides. pnas.orgnih.gov However, the response to this compound can be further influenced and potentiated by the activation of AC by the heterotrimeric G-protein, Gs. researchgate.netnih.gov Studies using labeled this compound have also provided insights into quantifying adenylyl cyclase molecules and understanding the stoichiometry of components involved in cAMP formation. researchgate.netnih.gov

This compound's ability to directly elevate cAMP levels makes it an invaluable tool in laboratory research for studying cAMP-mediated cellular responses and investigating the roles of adenylyl cyclase and cAMP in various physiological and pathological conditions. wikipedia.orgresearchgate.netnih.govnih.govabcam.comstemcell.com

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Forskolin

Adenylyl Cyclase (AC) Activation and Cyclic AMP (cAMP) Signaling

Adenylyl cyclases are enzymes that catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP) and pyrophosphate sigmaaldrich.com. In mammals, there are ten known isoforms of AC, nine of which are membrane-bound (AC1-AC9) and one soluble (sAC or AC10) sigmaaldrich.compnas.org. Forskolin primarily targets the membrane-bound AC isoforms.

Direct Activation of Adenylyl Cyclase Isoforms by this compound

This compound is a potent and reversible stimulator of adenylyl cyclase abcam.comresearchgate.netpnas.orgmerckmillipore.com. Its mechanism of action involves a direct interaction with the catalytic subunit of the enzyme abcam.comresearchgate.netmerckmillipore.comgrantome.com.

This compound binds directly to the catalytic subunit of adenylyl cyclase abcam.comresearchgate.netmerckmillipore.comgrantome.com. This interaction is believed to occur within a cleft formed by the association of the C1 and C2 cytosolic domains of the enzyme sigmaaldrich.comnih.govpnas.org. Studies using this compound analogs, such as isothionyl derivatives, have suggested that the binding involves interaction with nucleophilic groups, potentially amino or thiol groups, at the binding site grantome.com. The C(1)-OH group of this compound is thought to form a hydrogen bond with the backbone oxygen of Val506 in the C1 catalytic subunit (based on isoform V numbering), which is important for promoting a conformational switch leading to catalysis nih.gov.

This compound is known to activate most mammalian membrane-bound adenylyl cyclase isoforms (AC1-AC8) researchgate.netmerckmillipore.comnih.gov. However, adenylyl cyclase isoform IX (AC9) has been identified as an exception, as it is not stimulated by this compound merckmillipore.comgoogle.com. While this compound is generally considered a non-selective activator of AC isoforms 1-8, studies with this compound analogs have shown differential potencies and effects across these isoforms, suggesting the feasibility of designing isoform-selective activators researchgate.netnih.gov. For example, diterpenes show varying potencies at AC1 and AC2 researchgate.netnih.gov.

Here is a table summarizing the reported activation of AC isoforms by this compound:

| Adenylyl Cyclase Isoform | Activation by this compound | Source References |

| AC1 | Activated | researchgate.netmerckmillipore.comnih.gov |

| AC2 | Activated | researchgate.netmerckmillipore.comnih.gov |

| AC3 | Activated | merckmillipore.com |

| AC4 | Activated | merckmillipore.com |

| AC5 | Activated | researchgate.netmerckmillipore.comnih.gov |

| AC6 | Activated | merckmillipore.comnih.gov |

| AC7 | Activated | merckmillipore.com |

| AC8 | Activated | merckmillipore.com |

| AC9 | Not stimulated | merckmillipore.comgoogle.com |

| sAC (AC10) | No effect reported | pnas.org |

The activation of adenylyl cyclase by this compound can be significantly influenced by the heterotrimeric G-protein Gsα pnas.orgnih.govresearchgate.netnih.gov. Gsα is known to stimulate AC activity upon activation by G protein-coupled receptors sigmaaldrich.com. Research indicates that Gsα can enhance the activity of AC in response to this compound, and the stimulation by Gsα and this compound is often synergistic pnas.orgpnas.orgnih.gov. This suggests a mechanism where both Gsα and this compound can facilitate the interaction between the C1 and C2 catalytic domains of AC, leading to increased enzyme activity pnas.org. Gs-promoted enhancement of AC activity occurs not only with exogenous agonists but also with endogenous regulators like ATP and prostaglandins (B1171923) nih.govresearchgate.netnih.gov.

Elevation of Intracellular Cyclic AMP Levels

A primary consequence of this compound's direct activation of adenylyl cyclase is a rapid and significant elevation of intracellular cyclic AMP (cAMP) levels in a wide variety of cell types abcam.comresearchgate.netontosight.aiwikipedia.orgmdpi.combiorxiv.orgpnas.orgnih.govresearchgate.netresearchgate.netnih.govstemcell.comnews-medical.netresearchgate.net. This increase in cAMP is a hallmark of this compound's action and is the basis for its extensive use in cellular physiology studies ontosight.aiwikipedia.org. The extent of cAMP elevation can be substantial, with reports of up to a 35-fold increase in rat cerebral cortical slices pnas.org. The increase in intracellular cAMP is readily reversible pnas.org. While this compound directly stimulates AC, the resulting cAMP levels can also be influenced by the activity of phosphodiesterases, enzymes that degrade cAMP researchgate.netnih.gov.

Data from studies demonstrating this compound-induced cAMP elevation:

| Cell/Tissue Type | This compound Concentration | Observed Effect on Intracellular cAMP | Source References |

| Rat cerebral cortical membranes | 5-10 µM | Activation of adenylate cyclase | pnas.orgmerckmillipore.com |

| Rat cerebral cortical slices | 25 µM | Rapid and readily reversible 35-fold elevation of cyclic AMP | pnas.org |

| Rat fat cells | 10⁻³ M | Maximal concentrations of cyclic AMP (6.7 x 10⁻⁷ M) | researchgate.net |

| Rat fat cells (cell-free system) | 10⁻³ M | Maximal concentrations of cyclic AMP (2.7 x 10⁻⁷ M) | researchgate.net |

| Cultured skeletal muscle cells | 0.1–100 µM | 1.8–27.4 fold increase | nih.gov |

| Human endometrial cells (ESCs) | Not specified | Significant elevation (300 ± 4.8 pmol/µg), further enhanced by Ca²⁺ inhibitors | plos.org |

| rCHO cells | 5 µM | Significant increase | researchgate.netresearchgate.net |

| Human Th cells | 10 µM | Significant increase | biorxiv.org |

Downstream Signaling Pathways Activated by cAMP

The elevated intracellular cAMP resulting from this compound activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes ontosight.aiwikipedia.orgresearchgate.net. cAMP acts as a second messenger, primarily by activating protein kinase A (PKA) researchgate.netstemcell.comphysiology.org. PKA, in turn, phosphorylates various target proteins, altering their activity and influencing diverse cellular functions ontosight.airesearchgate.net.

Key downstream signaling pathways and processes influenced by cAMP elevation include:

Gene transcription: cAMP can modulate gene expression through the activation of transcription factors like the cAMP response element-binding protein (CREB) ontosight.ai.

Metabolism: cAMP signaling plays a role in metabolic regulation, including stimulating processes like lipolysis (fat breakdown) and gluconeogenesis (glucose production) ontosight.airesearchgate.net.

Cell proliferation and differentiation: cAMP-dependent pathways can influence cell growth, differentiation, and survival ontosight.aibiorxiv.org.

Ion channel regulation: cAMP can affect the activity of various ion channels, such as opening calcium ion channels, which can modulate processes like smooth muscle contractility researchgate.net.

Protein Phosphatase-2A (PP2A) activation: this compound has been reported to activate PP2A, an enzyme involved in dephosphorylation, which can have implications in various cellular processes, including antagonizing leukemogenesis mdpi.com.

Modulation of inflammatory factors: this compound-induced increases in cAMP have been shown to raise the expression of inflammatory factors stimulated by lipopolysaccharide (LPS) news-medical.net.

The specific downstream effects of cAMP elevation can vary depending on the cell type and tissue, reflecting the diverse roles of cAMP-mediated signaling in different biological contexts ontosight.ai.

Mechanisms Beyond Adenylyl Cyclase Activation

While its role as an adenylyl cyclase activator is predominant, this compound also exhibits effects that are independent of cAMP production selleckchem.comjneurosci.orgmusculoskeletalkey.comnih.govnih.gov. These mechanisms involve direct interactions with other cellular targets.

This compound directly modulates the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs), and this effect has been shown to be independent of its ability to activate adenylyl cyclase and increase cAMP levels jneurosci.orgnih.govnih.govphysiology.orgsav.sk. Studies in various systems, including rat muscle and Torpedo electroplax, have demonstrated that this compound facilitates nAChR desensitization nih.govphysiology.org. This modulation does not correlate with this compound's ability to activate adenylyl cyclase or phosphorylate the receptor in some systems nih.gov. Furthermore, elevation of intracellular cAMP or addition of the catalytic subunit of PKA failed to alter desensitization in intact skeletal muscle, suggesting a cAMP-independent mechanism for this compound's effect on desensitization in this tissue nih.gov.

This compound acts as an allosteric modulator of muscle-type nAChRs nih.gov. Research using chimeric subunits has suggested that this compound interacts with specific regions of the receptor, such as the small extracellular loop between the M2 and M3 transmembrane domains of the gamma subunit nih.gov. This compound has also been shown to reduce acetylcholine-induced conductance in neurons, potentially by altering the channel gating mechanism and decreasing the rate constant for channel opening sav.sk. This effect on channel gating appears to be independent of cAMP sav.sk.

This compound inhibits the binding of Platelet-Activating Factor (PAF) to its receptors on platelets and other cells selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br. This inhibition is independent of this compound's effect on adenylyl cyclase and cAMP formation musculoskeletalkey.comnih.gov. Studies in rabbit platelets showed that while this compound significantly increased cAMP levels, the decrease in PAF binding was not mimicked by a cAMP analog nih.gov. Furthermore, dideoxythis compound, an analog that does not activate adenylyl cyclase, also reduced PAF binding musculoskeletalkey.comnih.gov.

The mechanism for this cAMP-independent inhibition of PAF binding is not fully elucidated but is speculated to involve a direct effect of this compound on the PAF receptor itself or interference with components of the post-receptor signaling pathway for PAF musculoskeletalkey.comnih.gov. Treatment of platelets with this compound before PAF exposure resulted in a 30-40% decrease in PAF binding, which was concomitant with a decrease in the physiological responses of platelets induced by PAF musculoskeletalkey.comnih.gov.

This compound has direct, cAMP-independent effects on a variety of membrane transport proteins and ion channels selleckchem.comjneurosci.orgmusculoskeletalkey.com. These effects are distinct from those mediated by cAMP and PKA.

Specific examples include:

Voltage-Gated K+ Channels: this compound directly blocks a distinct class of voltage-dependent K+ channels, such as the Kz channel in PC12 cells jneurosci.org. This block is cAMP-independent and appears to involve this compound interacting preferentially with the open state of the channel, reducing the mean open duration jneurosci.org. This mechanism is analogous to how local anesthetics interact with voltage-dependent Na+ channels jneurosci.org.

Glucose Transporters: this compound has been shown to inhibit glucose transport in various cell types, including erythrocytes, adipocytes, and platelets selleckchem.com. This effect is considered to be independent of cAMP production selleckchem.comjneurosci.orgmusculoskeletalkey.com.

Chloride Channels: While cAMP/PKA and cAMP/EPAC pathways modulate chloride secretion by affecting channels like CFTR and other Cl- channels rupress.orgnih.goveur.nljci.org, this compound may also have direct effects on ion transport. Studies in human colon carcinoma cells showed that this compound induced changes in electrical parameters consistent with an apical Cl- conductance increase eur.nl.

Sodium Channels: this compound can increase amiloride-sensitive Na+ transport in lung epithelial cells, which is mediated by the epithelial sodium channel (ENaC). This effect involves the translocation of ENaC subunits to the apical membrane and is sensitive to both protein-tyrosine kinase (PTK) and PKA inhibition, suggesting a complex interplay, but also potentially direct modulation or effects beyond simple PKA activation nih.gov.

Calcium Channels: While PKA can phosphorylate and affect L-type calcium channels frontiersin.orgplos.org, this compound's effects on these channels in osteoblasts also involve PKA-independent mechanisms, such as influencing the interaction between the channel's beta3 subunit and the actin-binding protein actinin 4 plos.org. This suggests a direct or indirect effect of this compound on channel function or localization independent of the classical PKA pathway plos.org. Furthermore, high concentrations of this compound have been reported to directly alter Na+ and K+ currents independently of cAMP concentration ahajournals.orgahajournals.org.

Data related to cAMP-independent effects on membrane proteins and ion channels:

| Target | Effect of this compound (cAMP-independent) | Reference |

| Nicotinic Acetylcholine Receptors | Modulates desensitization and gating; acts as allosteric modulator. nih.govnih.govphysiology.orgsav.sk | nih.govnih.govphysiology.orgsav.sk |

| Platelet-Activating Factor (PAF) Receptor | Inhibits PAF binding. selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br | selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br |

| Voltage-Gated K+ Channels | Directly blocks, interacts with open state. jneurosci.org | jneurosci.org |

| Glucose Transporters | Inhibits glucose transport. selleckchem.comjneurosci.org | selleckchem.comjneurosci.org |

| L-Type Calcium Channels | Affects interaction with actinin 4, independent of PKA phosphorylation. plos.org | plos.org |

| Epithelial Sodium Channel (ENaC) | Induces apical translocation and increases Na+ transport (involves PKA and PTK sensitivity). nih.gov | nih.gov |

| Na+ and K+ currents (high concentrations) | Can directly alter currents independently of cAMP. ahajournals.orgahajournals.org | ahajournals.orgahajournals.org |

Interaction with Calcium Flux

This compound has been shown to influence intracellular calcium concentrations ([Ca2+]i) in various cell types, indicating a complex interplay between the cAMP and calcium signaling pathways. While its primary mechanism involves AC activation, research suggests both direct and indirect effects of this compound on calcium handling.

Studies have demonstrated that this compound can lead to an increase in [Ca2+]i in diverse cellular contexts. For instance, in T84 cells, this compound caused a sustained elevation of [Ca2+]i. brainly.in This increase appeared to involve both the release of calcium from intracellular stores and the influx of calcium from the extracellular environment. brainly.in Further investigation in T84 cells suggested that this this compound-induced [Ca2+]i rise was mediated, at least in part, by a phospholipase C (PLC)-dependent pathway. brainly.in The rise in [Ca2+]i subsequently induced calcium entry across the cell membrane. brainly.in

In pancreatic beta cells, this compound has been observed to increase electrical activity that is underlain by Ca2+ inward currents. nih.gov This suggests that, in addition to potentially mobilizing intracellular calcium stores, this compound may also modulate the permeability of plasma membrane calcium channels in these cells. nih.gov The this compound-induced calcium rise in pituitary somatotropes was found to be dependent on the presence of extracellular calcium, indicating a reliance on calcium influx in this cell type. wikipedia.org

The effect of this compound on voltage-dependent calcium channels, particularly L-type calcium channels, has been explored. In osteoblasts, this compound was shown to regulate L-type calcium channel activities. researchgate.netmims.comnih.gov This regulation in osteoblasts might involve the cAMP/PKA pathway, but also appears to include PKA-independent mechanisms such as the interaction between the β3 subunit of the L-type calcium channel and the actin-binding protein actinin 4. researchgate.netmims.comnih.gov Data from these studies indicated that this compound increased the expression of the β3 subunit and its interaction with actinin 4, which was independent of PKA phosphorylation. mims.comnih.gov Knockdown of actinin 4 significantly decreased L-type calcium channel activities. researchgate.netmims.comnih.gov

However, the impact of this compound on calcium flux can be cell-type specific and concentration-dependent. In cardiac myocytes, lower concentrations of this compound (e.g., 0.1 µM) increased the frequency of cytosolic Ca2+ transients associated with contraction, while higher concentrations (e.g., 10 µM) completely suppressed these transients. americanelements.com This suggests a complex, possibly biphasic, effect on calcium handling in these cells depending on the concentration used.

Conversely, some studies have indicated contexts where this compound's primary effect on cAMP does not directly translate to increased calcium influx. In cerebellar synapses, this compound enhanced synaptic currents in a dose-dependent manner and increased the frequency of spontaneous miniature EPSCs, but fluorometric calcium measurements revealed that this compound did not affect presynaptic calcium influx or resting calcium levels. nih.gov This suggests that in certain neurons, the cAMP-mediated effects of forskkolin on neurotransmitter release may occur downstream of calcium entry or involve calcium-independent mechanisms.

The interaction between cAMP and calcium signaling is also reciprocal. Calcium itself can influence adenylyl cyclase activity. Studies have shown that increasing free calcium concentration can inhibit cardiac adenylyl cyclase, suggesting a feedback mechanism where elevated calcium levels can modulate the very enzyme activated by this compound. citeab.com This inhibition appeared to be calmodulin-independent and potentially involved direct interaction with the catalytic subunit of AC at distinct sites. citeab.com

The use of pharmacological inhibitors has helped to dissect the pathways involved in this compound's effects on calcium. For example, the PLC inhibitor U73122 was shown to block the this compound-induced [Ca2+]i rise in T84 cells. brainly.in Voltage-gated calcium channel blockers like nifedipine (B1678770) and verapamil (B1683045) were found to block the increase in intracellular calcium concentration induced by this compound in cultured keratinocytes. wikipedia.org In pancreatic beta cells, the electrical activity increased by this compound was completely blocked when Ca2+ influx was prevented by cobalt. nih.gov These findings highlight the involvement of specific calcium channels and signaling components in mediating this compound's effects on calcium flux in different cell types.

The following table summarizes some detailed research findings on the interaction of this compound with calcium flux in various cell types:

| Cell Type | This compound Concentration | Observed Effect on Ca2+ Flux | Proposed Mechanism(s) Involved | Key Inhibitors Used and Their Effects | Source |

| T84 cells | Not specified | Sustained elevation of [Ca2+]i (Δ[Ca2+]i = 42 ± 10 nM) brainly.in | Intracellular release and extracellular entry; PLC-mediated brainly.in | U73122 (PLC inhibitor) blocked the [Ca2+]i rise. brainly.in | brainly.in |

| Pancreatic Beta cells | 5 µM | Increased electrical activity underlain by Ca2+ inward currents; increased frequency of slow waves. nih.gov | Modulation of plasma membrane Ca2+ channels. nih.gov | Cobalt (Ca2+ influx blocker) completely blocked effects. nih.gov | nih.gov |

| Pituitary Somatotropes | 5 µM | Increased [Ca2+]i. wikipedia.org | Increased influx of calcium into the cytosol. wikipedia.org | Abolished in the absence of extracellular calcium. wikipedia.org | wikipedia.org |

| Cultured Keratinocytes | 100 µM | Increased intracellular calcium concentration. wikipedia.org | Activation of voltage-gated calcium channels, inducing calcium influx. wikipedia.org | Nifedipine and Verapamil (voltage-gated calcium channel blockers) blocked the increase. wikipedia.org | wikipedia.org |

| Osteoblasts (Ros 17/2.8 cells) | 20 µM | Increased L-type calcium channel activity (ICa). researchgate.netmims.comnih.gov | cAMP/PKA pathway and PKA-independent interaction of L-type channel β3 subunit with actinin 4. researchgate.netmims.comnih.gov | H89 (PKA inhibitor) did not cause interaction changes induced by this compound. researchgate.netnih.gov Actinin 4 knockdown decreased channel activities. researchgate.netmims.comnih.gov | researchgate.netmims.comnih.gov |

| Cardiac Myocytes | 0.1 µM | Doubled the occurrence of cytosolic Ca2+ transients. americanelements.com | cAMP-dependent, Ca2+ influx-related event. americanelements.com | Blocked by ryanodine, tetrodotoxin, nifedipine, or butanedione monoxime. americanelements.com | americanelements.com |

| Cardiac Myocytes | 10 µM | Completely suppressed Ca2+ transients. americanelements.com | Not fully elucidated; distinct from low-concentration effect. americanelements.com | - | americanelements.com |

| Cerebellar Synapses | Not specified | No effect on presynaptic calcium influx or resting calcium levels. nih.gov | cAMP-mediated effects likely downstream of calcium entry or calcium-independent. nih.gov | - | nih.gov |

These findings underscore that while this compound is a potent AC activator, its influence on cellular calcium dynamics is multifaceted and can involve various mechanisms, including modulation of calcium channels, release from intracellular stores, and interactions with other signaling pathways like the PLC cascade, with effects varying based on cell type and concentration.

Biosynthesis and Derivatives of Forskolin

Biosynthetic Pathway from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of forskolin, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgjmb.or.kr In plants, GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in plastids. jmb.or.krjmb.or.kr GGPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). jmb.or.krjmb.or.kr

The first dedicated intermediate in the this compound biosynthetic pathway is proposed to be (13R)-manoyl oxide (13R-MO). europa.euasm.org This cyclization step from GGPP to 13R-MO is catalyzed by diterpene synthases. jmb.or.krasm.org Following the formation of 13R-MO, a series of enzymatic modifications, including oxygenations and acetylation, are required to yield the final this compound molecule. elifesciences.orgeuropa.eupreprints.org

Enzymatic Steps in this compound Synthesis (e.g., diterpene synthases)

The conversion of GGPP to 13R-MO involves diterpene synthases (diTPSs). jmb.or.krasm.org In C. forskohlii, two diterpene synthases, CfTPS2 and CfTPS3, have been identified as catalyzing the formation of (13R)-manoyl oxide from GGPP. europa.euasm.org CfTPS2 is classified as a Class II diterpene synthase, which converts GGPP to 8α-hydroxy-CPP, and CfTPS3, a Class I diterpene synthase, then cyclizes this intermediate into 13R-MO. jmb.or.kr

Following the formation of 13R-MO, a cascade of six regio- and stereospecific monooxygenations and a single regiospecific acetylation are necessary to produce this compound. elifesciences.org Enzymes belonging to the cytochrome P450 (CYP) superfamily, specifically the CYP76AH subfamily, are involved in the oxygenation steps. europa.eujmb.or.kr For instance, CfCYP76AH15, CfCYP76AH8, and CfCYP76AH17 can catalyze the formation of 11-oxo-13R-manoyl oxide from 13R-MO. jmb.or.kr Further oxygenations lead to intermediates such as 9-deoxy-7-deacetylthis compound and 7-deacetylthis compound, catalyzed by other CYPs like CfCYP76AH11 and CfCYP76AH16. jmb.or.kr The final step involves the acetylation of deacetylthis compound (B144235) to form this compound, a reaction catalyzed by acetyltransferases from the BAHD family, such as CfACT1-8. europa.eujmb.or.krpreprints.org

Heterologous Biosynthesis Approaches for this compound Production

Due to the low yield of this compound from natural plant extraction and the complexities of chemical synthesis, heterologous biosynthesis in microbial hosts has been explored as a sustainable alternative production strategy. elifesciences.orgeuropa.euresearchgate.netasm.org This approach involves reconstructing the this compound biosynthetic pathway in suitable microorganisms. europa.euresearchgate.net

Initial efforts in heterologous biosynthesis focused on producing the this compound precursor, 13R-manoyl oxide, by expressing CfTPS2 and CfTPS3 in hosts like Saccharomyces cerevisiae, E. coli, and Synechocystis sp. elifesciences.org More recent work has aimed to reconstitute the entire pathway. For example, expressing all six biosynthetic genes from Plectranthus barbatus (two terpene synthases, three cytochrome P450s, and a single acetyltransferase) in the cyanobacterium Synechocystis sp. PCC 6803 has demonstrated heterologous production of this compound. preprints.orgpreprints.org While initial titers may be low, these studies represent significant steps towards establishing microbial cell factories for this compound production. researchgate.netasm.orgpreprints.org

Semi-Synthetic and Synthetic Derivatives of this compound

Modifications to the this compound structure have been pursued to develop derivatives with potentially improved properties, such as increased potency, water solubility, or selectivity for specific adenylyl cyclase isoforms. wikipedia.orgnih.govmuni.cz Both semi-synthetic (starting from this compound or its intermediates) and total synthetic approaches have been employed to generate a variety of this compound analogs. nih.govmuni.cz

Some semi-synthetic derivatives involve alterations at specific positions of the this compound molecule, including the 1-, 6-, 7-, 9-, 11-, and 14/15-positions. nih.gov While many derivatives have been synthesized and evaluated, this compound itself has shown unique hypotensive and positive inotropic activities compared to some of its naturally occurring analogues and semi-synthetic derivatives tested in certain models. nih.gov

Colforsin daropate is a semi-synthetic derivative of this compound. nih.govwikipedia.org Chemically, it is a carboxylic ester formed by the condensation of this compound with N,N-dimethyl-β-alanine. nih.govwikipedia.org Its water-soluble hydrochloride salt is known as NKH477. wikipedia.org Colforsin daropate functions as an adenylyl cyclase activator. nih.gov

Here is a data table summarizing key information about Colforsin Daropate:

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃NO₈ | nih.govdrugcentral.org |

| Molar Mass | 509.64 g/mol | nih.govwikipedia.orgdrugcentral.org |

| PubChem CID | 444029 | nih.govwikipedia.orgvrachi.name |

| CAS Number | 113462-26-3 | nih.govwikipedia.org |

| Chemical Type | Carboxylic ester, organic heterotricyclic compound, cyclic ketone, diol, tertiary amino compound | nih.gov |

NKH477 is the hydrochloride salt of colforsin daropate, making it a water-soluble analog of this compound. ontosight.aiwikipedia.orgtocris.comsignagen.com It is a potent activator of adenylyl cyclase and has shown some selectivity for cardiac (type V) adenylyl cyclase. tocris.comsignagen.com NKH477 has been studied for its cardiovascular properties. tocris.comsignagen.comglpbio.com

Here is a data table summarizing key information about NKH477:

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃NO₈•HCl | tocris.comsignagen.comcaymanchem.com |

| Molar Mass | 546.1 g/mol | tocris.comsignagen.comcaymanchem.com |

| PubChem CID | 444028 | wikipedia.orgvrachi.nametocris.comhellobio.com |

| CAS Number | 138605-00-2 | wikipedia.orgtocris.comsignagen.comcaymanchem.com |

| Solubility | Soluble in water (up to 40 mM), DMSO (up to 100 mM), Ethanol (up to 15 mM) | tocris.comsignagen.comcaymanchem.com |

FSK88 is listed as one of the derivatives of this compound. wikipedia.org Information specifically detailing the chemical structure and properties of FSK88 is less readily available compared to Colforsin Daropate and NKH477 in the provided search results. However, it is mentioned as a this compound derivative that may be more potent than this compound at raising cAMP. wikipedia.org

1,9-Dideoxy-forskolin

1,9-Dideoxy-forskolin is a naturally occurring labdane (B1241275) diterpenoid found in the roots of Coleus forskohlii, alongside this compound and other related compounds. acs.orgebi.ac.uk Structurally, it is a derivative of this compound, distinguished by the absence of hydroxyl groups at the C-1 and C-9 positions. ontosight.ai

Synthesis

Chemical Properties

1,9-Dideoxy-forskolin is typically obtained as a solid, ranging in color from white to off-white. scientificlabs.co.uksigmaaldrich.com It possesses the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.50 g/mol . ontosight.aisigmaaldrich.comrndsystems.combiomol.com Purity levels are often reported at >=97%. scientificlabs.co.uksigmaaldrich.com Its solubility characteristics vary depending on the solvent. It exhibits good solubility in chloroform (B151607) and methanol, moderate solubility in DMSO and ethanol, and is insoluble in dilute aqueous acid and base. scientificlabs.co.uksigmaaldrich.comrndsystems.combiomol.comapexbt.com An optical activity of [α]²⁶/D +93.6° (c = 6.12 in chloroform) has been reported. scientificlabs.co.ukchemicalbook.com

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₃₄O₅ | ontosight.aisigmaaldrich.comrndsystems.combiomol.com |

| Molecular Weight | 378.50 g/mol | ontosight.aisigmaaldrich.comrndsystems.combiomol.com |

| CAS Number | 64657-18-7 | sigmaaldrich.comrndsystems.combiomol.comguidetoimmunopharmacology.org |

| PubChem CID | 107948 | guidetoimmunopharmacology.orgguidetopharmacology.orgnih.govnih.gov |

| Physical Form | Solid (White to off-white) | scientificlabs.co.uksigmaaldrich.com |

| Purity | >=97% | scientificlabs.co.uksigmaaldrich.com |

| Solubility (Chloroform) | 50 mg/mL | scientificlabs.co.uksigmaaldrich.com |

| Solubility (Methanol) | 28 mg/mL | scientificlabs.co.uksigmaaldrich.com |

| Solubility (DMSO) | 30 mg/mL or 5 mM | rndsystems.combiomol.com |

| Solubility (Ethanol) | 6.6 mg/mL | scientificlabs.co.uksigmaaldrich.com |

| Solubility (Aqueous Acid/Base) | Insoluble | scientificlabs.co.uksigmaaldrich.com |

| Optical Activity | [α]²⁶/D +93.6° (c = 6.12 in chloroform) | scientificlabs.co.ukchemicalbook.com |

Biological Activities and Research Findings

A key characteristic distinguishing 1,9-Dideoxy-forskolin from this compound is its lack of significant activity as an activator of adenylyl cyclase. scientificlabs.co.uksigmaaldrich.comrndsystems.combiomol.comchemicalbook.comncats.io While this compound is a potent activator of this enzyme, 1,9-Dideoxy-forskolin does not stimulate adenylyl cyclase even at relatively high concentrations. researchgate.netscientificlabs.co.uksigmaaldrich.comrndsystems.comchemicalbook.comncats.io This property makes it a useful negative control in research investigating the effects of adenylate cyclase activation. scientificlabs.co.uksigmaaldrich.com

Despite its inactivity on adenylyl cyclase, 1,9-Dideoxy-forskolin exhibits other notable biological activities. It has been identified as an inhibitor of glucose transporter proteins. acs.orgresearchgate.netfigshare.comncats.io Studies have shown this inhibitory effect on glucose transport in rat adipocytes at micromolar concentrations, suggesting potential relevance in conditions involving abnormal glucose uptake. acs.org

Research indicates that 1,9-Dideoxy-forskolin can influence cellular processes through mechanisms independent of cyclic AMP signaling. These activities include the alteration of K+ channel activity and the reversal of doxorubicin (B1662922) resistance in multidrug-resistant sarcoma cells. rndsystems.comncats.io It has also demonstrated protective effects against TNF-α-mediated cytotoxicity and can cause desensitization at GABAA receptors. ncats.io Furthermore, it has shown an inhibitory effect on vascular smooth muscle contraction, potentially acting via a mechanism similar to Ca2+ channel blockers, which differs from the action of this compound. ncats.io In insect models, 1,9-Dideoxy-forskolin has been found to inhibit cytochrome P-450 dependent steroid hydroxylase activity. nih.gov Studies on cochlear potentials in guinea pigs showed no effect from 1,9-Dideoxy-forskolin, in contrast to this compound, reinforcing its lack of adenylyl cyclase stimulation in this context. nih.gov

While extracts of Coleus forskohlii containing 1,9-Dideoxy-forskolin have been evaluated for anti-HIV activity, 1,9-Dideoxy-forskolin itself was found to be less active against HIV-1 NL4-3 compared to 1-deoxythis compound and this compound. ebi.ac.uk

Pharmacological and Physiological Effects in Organ Systems

Cardiovascular System

Forskolin exerts several significant effects on the cardiovascular system, primarily through its influence on vascular smooth muscle, the heart muscle (myocardium), and platelets.

This compound has demonstrated potent vasodilatory effects, contributing to the relaxation of blood vessels and the potential regulation of blood pressure. nbinno.comhealthline.comtoneop.com The primary mechanism underlying this effect is the this compound-induced increase in intracellular cAMP in vascular smooth muscle cells. nbinno.comcaringsunshine.comnbinno.comcaringsunshine.com This elevation in cAMP leads to the relaxation of these muscle cells, resulting in the widening of blood vessels (vasodilation). nbinno.comhealthline.comtoneop.comcaringsunshine.com

This vasorelaxation may help to reduce peripheral resistance, thereby potentially lowering blood pressure. nbinno.comtoneop.comcaringsunshine.com Studies have shown that this compound can induce a dose-dependent vaso-relaxing effect. nih.gov In preclinical studies, this compound has been observed to relax blood vessels, which supports its potential role in promoting healthy blood flow and blood pressure. lifeextension.comahajournals.org While early clinical studies in the 1980s and 1990s suggested a modest blood pressure-lowering effect in humans, more comprehensive clinical trials are needed to fully establish its efficacy. caringsunshine.com

| Study Type | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| In vivo | Sheep | Dose-dependent vasorelaxing effect when infused intra-arterially. | nih.gov |

| Preclinical | Animal models | Demonstrated vasodilatory and hypotensive effects. | caringsunshine.comnih.gov |

| Review of early clinical studies | Humans | Suggested a modest blood pressure-lowering effect, though studies were limited. | caringsunshine.com |

| In vitro | Rat tail artery | Relaxed phenylephrine-stimulated arteries by decreasing intracellular Ca2+ sensitivity and causing repolarization. | ahajournals.org |

This compound exhibits a positive inotropic effect, meaning it increases the force of contraction of the heart muscle. toneop.comnih.gov This effect is also mediated by the elevation of cAMP levels within the myocardial cells. healthline.com The increased cAMP enhances the contractility of the heart. nbinno.comnbinno.com

Research has shown that this compound is a potent activator of human myocardial adenylate cyclase, with effects significantly greater than those of isoproterenol (B85558). nih.govnih.gov Notably, this compound retains its full activity in membrane preparations from failing hearts. nih.govnih.gov In studies on patients with idiopathic congestive cardiomyopathy, intravenous administration of this compound was associated with improved heart function. webmd.com These findings suggest that this compound may have therapeutic potential in conditions such as congestive heart failure. nih.govnih.govnih.gov

| Study Type | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| In vitro/In vivo | Human myocardial preparations, open-chest dogs | Potent positive inotrope, reduced preload and afterload. | nih.govnih.gov |

| Small clinical study | Patients with idiopathic congestive cardiomyopathy | Intravenous this compound improved heart function. | webmd.com |

| Animal models | Not specified | Observed a positive inotropic effect. | nih.gov |

This compound has been shown to inhibit platelet aggregation, the process by which platelets clump together to form a blood clot. nih.gov This antiplatelet effect is attributed to the increase in intraplatelet cAMP levels. nih.gov

Studies have demonstrated that this compound can reduce whole blood platelet aggregation in a dose-dependent manner. nih.gov It has been observed to inhibit platelet activation by collagen. nih.gov This effect is partly achieved by inhibiting the feedback action of thromboxane (B8750289) A2 (TxA2), a potent platelet aggregator. nih.gov The ability of this compound to reduce platelet aggregation suggests its potential in conditions where there is a risk of unwanted blood clot formation.

| Study Type | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| In vivo | Sheep | Reduced whole blood platelet aggregation and ATP release in a dose-dependent fashion. | nih.gov |

| In vitro | Washed human platelets | Inhibited platelet aggregation by collagen, in part through inhibition of TxA2 feedback. | nih.gov |

The vasodilatory properties of this compound contribute to the improvement of blood circulation. healthline.comtoneop.com By relaxing the smooth muscles in the walls of blood vessels, this compound widens these vessels, which can lead to enhanced blood flow. nbinno.comhealthline.comtoneop.comcaringsunshine.com This effect may be beneficial in conditions associated with poor circulation. caringsunshine.com The historical use of Coleus forskohlii in traditional Ayurvedic medicine for cardiovascular conditions like poor circulation is supported by these modern scientific findings. caringsunshine.com

Respiratory System

This compound's ability to increase cAMP levels also has significant implications for the respiratory system, particularly in the management of airway constriction.

This compound acts as a bronchodilator, helping to widen the airways in the lungs. toneop.com This effect is achieved by relaxing the smooth muscles surrounding the bronchial tubes, which makes breathing easier. nbinno.comwebmd.com This mechanism is similar to that of some conventional asthma medications that also work by increasing cAMP levels. webmd.com

Studies in sensitized guinea pigs have shown that this compound can prevent bronchospasm induced by inhaled antigens in a dose-related manner. nih.gov It was found to be more potent than aminophylline (B1665990) in this regard. nih.gov Furthermore, a water-soluble derivative of this compound, colforsin daropate, has been shown to decrease lung resistance and increase lung compliance after tracheal intubation in human patients. nih.gov In vitro studies have also demonstrated that this compound can reverse the development of tachyphylaxis (reduced effectiveness) to the bronchodilator effects of salbutamol, a common asthma medication. oup.com These findings highlight the potential of this compound in the management of conditions characterized by bronchoconstriction, such as asthma. toneop.comnih.gov

| Study Type | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| In vivo | Sensitized guinea pigs | Prevented antigen-induced bronchospasm in a dose-related fashion. More potent than aminophylline. | nih.gov |

| Clinical study | Adult patients undergoing tracheal intubation | Prophylactic treatment with a this compound derivative (colforsin daropate) lowered airway resistance and increased lung compliance. | nih.gov |

| In vitro | Isolated guinea-pig trachea | Reversed the development of tachyphylaxis to salbutamol-induced relaxation. | oup.com |

| In vitro | Guinea pig lung | Inhibited contractions of lung parenchyma provoked by histamine (B1213489), LTC4, or antigen. | nih.gov |

Modulation of Mast Cell and Basophil Degranulation

This compound has been shown to modulate the degranulation of mast cells and basophils, key events in immediate hypersensitivity reactions. Research indicates that this compound, at concentrations ranging from 10⁻⁷ to 3 x 10⁻⁵ M, produces a concentration-dependent inhibition of the IgE-mediated release of histamine and peptide leukotriene C4 (LTC4) from human basophils and lung mast cells nih.gov. A significant linear correlation exists between the inhibition of histamine and LTC4 release from both cell types nih.gov. Interestingly, this compound demonstrates a more pronounced inhibitory effect on the release of LTC4 compared to histamine in both cell systems nih.gov.

This inhibitory action is closely linked to this compound's ability to elevate intracellular cyclic AMP (cAMP) levels. The dose-response curve for the inhibition of mediator release parallels the this compound-induced increase in cAMP in human leukocyte and mast cell preparations nih.govnih.gov. Further supporting the role of cAMP, studies have found that this compound inhibits the initial stage of antigen-induced histamine release but does not affect the release triggered by the Ca2+ ionophore A23187 nih.gov. The inhibitory effect of this compound on mediator release and cAMP accumulation is not blocked by the beta-receptor antagonist, propranolol, indicating a direct activation of adenylate cyclase nih.gov. These findings suggest that this compound's modulation of mast cell and basophil degranulation occurs through the activation of adenylate cyclase nih.govnih.gov.

Ocular System

Regulation of Intraocular Pressure (IOP) in Glaucoma Models

This compound has demonstrated a significant capacity to lower intraocular pressure (IOP) in various models, including those involving rabbits, monkeys, and humans, making it a subject of interest in glaucoma research arvojournals.orgarvojournals.orgnew-glaucoma-treatments.com. The primary mechanism for this IOP reduction is attributed to its ability to activate adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP) nih.govresearchgate.net. This elevation of cAMP is thought to either reduce the rate of aqueous humor formation or enhance its outflow researchgate.net.

Topical application of this compound has been shown to effectively lower IOP. In human volunteers, two instillations of a 1% this compound solution resulted in a maximum IOP decrease of 2.4 +/- 1.3 mmHg after one hour nih.gov. Similarly, studies on rabbits demonstrated that 0.5%, 1%, and 2% this compound solutions significantly lowered normal IOP and prevented ocular hypertension induced by water loading researchgate.net. The IOP-lowering effect of topical this compound can be observed within half an hour, peaks in 2-3 hours, and can last for up to 10 hours without affecting pupillary diameter researchgate.net. Oral administration of this compound, in combination with rutin, has also been shown to contribute to a further reduction of IOP in primary open angle glaucoma (POAG) patients who were not fully responsive to multi-drug therapies aoa.org.

The following table summarizes the effects of this compound on intraocular pressure in different models:

| Model | This compound Concentration/Administration | Observed Effect on IOP | Reference |

|---|---|---|---|

| Human Volunteers | 1% topical solution (two instillations) | Maximum fall of 2.4 +/- 1.3 mmHg after 1 hour | nih.gov |

| Rabbits | 0.5%, 1%, and 2% topical solutions | Significant dose-dependent reduction in normal and induced high IOP | researchgate.net |

| Monkeys (Cynomolgus) | 1% topical suspension | Significant reduction in IOP | nih.govarvojournals.org |

| POAG Patients (Human) | Oral administration with rutin | Further significant IOP decrease in patients on multi-drug therapy | aoa.org |

Effects on Aqueous Humor Dynamics

This compound's regulation of intraocular pressure is primarily achieved through its influence on aqueous humor dynamics. The core effect of this compound is a reduction in the inflow of aqueous humor arvojournals.orgarvojournals.orgnew-glaucoma-treatments.com. Studies in human eyes have shown that two instillations of a 1% this compound solution led to a reduction in the aqueous flow rate to 87 +/- 7% of the control nih.gov. In cynomolgus monkeys, a 1% this compound suspension was associated with a significant decrease in aqueous humor flow, as measured by fluorophotometry nih.govarvojournals.org. Specifically, a 35% reduction in aqueous humor flow was observed when compared to control eyes arvojournals.org.

This reduction in aqueous humor production is a direct consequence of the activation of adenylate cyclase in the ciliary epithelium, the tissue responsible for aqueous humor secretion arvojournals.org. In vitro studies have confirmed that this compound activates adenylate cyclase in homogenates of human and rabbit ciliary epithelial processes arvojournals.orgarvojournals.org. This action leads to an increase in cAMP, which in turn modulates the physiological processes of fluid transport, resulting in decreased secretion. Notably, this compound does not appear to significantly alter tonographic outflow facility nih.govarvojournals.org.

Neuroprotective Effects in Retinal Diseases

Beyond its effects on intraocular pressure, this compound exhibits neuroprotective properties that are relevant to retinal diseases like glaucoma. Glaucoma is characterized by the progressive death of retinal ganglion cells (RGCs), and this compound has shown potential in mitigating this neurodegenerative process researchgate.net. In experimental models of ocular hypertension in rats, oral administration of this compound resulted in a decreased production of inducible nitric oxide synthase (iNOS), which in turn led to a reduction in the expression of caspase 3 and a decrease in TUNEL-positive (apoptotic) cells in the retina researchgate.net.

In vitro studies using the RGC-5 cell line have demonstrated that this compound can protect against hypoxia-induced apoptotic cell death arvojournals.org. This compound (50µM) was associated with greater cell viability in the presence of hypoxia-inducing agents like cobalt chloride arvojournals.org. The neuroprotective actions of this compound are thought to be mediated by the activation of paracrine signaling, leading to the induction of brain-derived neurotrophic factor (BDNF) expression by astrocytes and vascular endothelial cells researchgate.net. Dietary supplementation with this compound, in combination with other compounds like homotaurine and B vitamins, has been shown to protect RGCs from degeneration in rodent models of optic nerve injury and glaucoma by decreasing inflammation and apoptotic markers nih.gov.

Endocrine System

Thyroid Hormone Production and Release Modulation

This compound has a direct stimulatory effect on the thyroid gland, influencing the production and release of thyroid hormones. By activating adenylate cyclase in thyroid tissue, this compound increases intracellular cAMP levels, thereby mimicking the action of thyroid-stimulating hormone (TSH) nih.govhealthunlocked.com. This stimulation promotes several steps in thyroid hormone synthesis, including iodide uptake, the organification of iodine, and the production of thyroglobulin yourhormones.com.

Impact on Steroidogenesis and Hormone Concentrations

This compound is recognized for its capacity to stimulate steroidogenesis by activating adenylyl cyclase, which elevates intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov This mechanism has been observed to influence the production of various steroid hormones. In in vitro studies using the H295R human adrenocortical cell line, this compound exposure leads to a dose-dependent increase in the production of several steroid hormones, including 17β-estradiol and testosterone (B1683101). nih.govmdpi.com Research has demonstrated that this compound can up-regulate the transcriptional levels of aromatase, a key enzyme in estrogen synthesis. mdpi.commdpi.com

Further investigations suggest that this compound's influence extends to multiple genes involved in the steroidogenesis pathway, such as HSD3B2 and CYP11B2. mdpi.com In studies on rat adrenal zona glomerulosa cells, this compound was shown to stimulate the biosynthesis of adrenal cortex hormones, including aldosterone (B195564) and corticosterone. nih.gov The stimulatory effect of this compound on steroidogenesis is foundational to its use as a positive control in assays designed to screen for endocrine-disrupting chemicals. nih.gov In placental cells, this compound has been shown to increase aromatase activity and mRNA levels, resulting in a significant, dose-dependent rise in estradiol (B170435) secretion. mdpi.com

| Cell Line/Model | Hormone/Gene Affected | Observed Effect | Reference |

|---|---|---|---|

| H295R Human Adrenocortical Cells | 17β-Estradiol, Testosterone | Increased production | nih.govmdpi.com |

| JEG-3 Placental Cells | Estradiol, Aromatase (mRNA and activity) | Increased secretion and activity | mdpi.com |

| Rat Adrenal Zona Glomerulosa Cells | Aldosterone, Corticosterone | Stimulated biosynthesis | nih.gov |

| Medaka (Oryzias latipes) | 17β-Estradiol | Remarkably up-regulated | mdpi.com |

Pancreatic Hormone Secretion (Insulin, Glucagon (B607659), Somatostatin)

This compound acts as a potent, reversible stimulus for the secretion of key pancreatic hormones by directly activating adenylate cyclase and increasing cAMP production in islet cells. nih.gov In studies using isolated, perfused dog pancreas, this compound stimulated the secretion of insulin (B600854), glucagon, and somatostatin (B550006) in a dose-related manner at concentrations from 0.075 to 1.0 µM. nih.gov The effect of this compound on hormone release is dependent on the prevailing glucose levels; higher insulin (B cell) and somatostatin (D cell) responses and lower glucagon (A cell) responses are observed at high glucose concentrations. nih.gov This hormonal secretion is also dependent on the presence of extracellular calcium. nih.gov The mechanism of action does not appear to be mediated by sympathetic or parasympathetic nerve endings within the pancreas. nih.gov

Research indicates that both somatostatin and insulin are crucial paracrine mediators that inhibit glucagon secretion as glucose levels rise, and they function by lowering cAMP/PKA signaling. nih.govphysiology.org this compound, by elevating cAMP, can overcome this inhibition. nih.gov It has also been noted that chronic administration of this compound may enhance insulin transcription, contributing to its effects on glucose levels. nih.gov

| Hormone | Effect of this compound | Modulating Factors | Reference |

|---|---|---|---|

| Insulin | Stimulates secretion | Dose-dependent; enhanced by high glucose | nih.gov |

| Glucagon | Stimulates secretion | Dose-dependent; lower response at high glucose | nih.gov |

| Somatostatin | Stimulates secretion | Dose-dependent; enhanced by high glucose | nih.gov |

Insulin Sensitivity

Studies suggest that this compound may play a role in improving insulin sensitivity and regulating blood sugar levels, which could be beneficial in the context of metabolic syndrome and type 2 diabetes. researchgate.net In a randomized controlled trial involving overweight and obese subjects on a hypocaloric diet, supplementation with Coleus forskohlii extract led to favorable improvements in insulin concentration and insulin resistance compared to a placebo group. nih.gov Chronic oral administration of this compound for 8 weeks has been shown to decrease fasting blood glucose levels in both healthy and experimentally diabetic rats. nih.gov This effect may be linked to this compound's ability to stimulate insulin release and potentially increase the expression of the insulin gene through the elevation of intracellular cAMP. nih.gov However, in healthy rats, this compound did not alter insulin sensitivity, a response potentially attributable to an inhibitory effect on glucose transporters like GLUT4. nih.gov

Nervous System

Neuroprotective Properties

This compound has demonstrated significant neuroprotective potential in various experimental models of neurological damage and disease. nih.govresearchgate.net Its mechanism often involves the activation of the adenylyl cyclase/cAMP/CREB signaling pathway, which is implicated in neuronal survival and function. nih.govresearchgate.net In a rat model of intracerebral hemorrhage, this compound treatment improved motor performance and cognitive behavior, attenuated inflammatory and oxidative damage, and improved mitochondrial enzyme activity. isfcppharmaspire.com Similarly, in a mouse model of cerebral amyloidosis relevant to Alzheimer's disease, oral administration of this compound restored cognitive abilities related to nest construction and sociability. nih.gov This was accompanied by a reduction in amyloid-β plaque deposition in the cortex and hippocampus and a decrease in inflammatory markers, suggesting it regulates the inflammatory response mediated by microglia and astrocytes. nih.gov

This compound has also been shown to support retinal ganglion cell (RGC) survival in models of ocular hypertension and excitotoxic damage, independent of its intraocular pressure-lowering effects. mdpi.com This protection is associated with the upregulation of the pro-survival PI3K/Akt pathway and a reduction in the activity of calpain, a calcium-dependent protease involved in cell death. mdpi.com

Modulation of Neuronal Excitability

This compound modulates neuronal excitability primarily through its activation of adenylyl cyclase and subsequent increase in intracellular cAMP. researchgate.net This elevation of cAMP can influence the function of various ion channels and signaling pathways. researchgate.netnih.gov In whole-cell current-clamp recordings of superior cervical ganglion (SCG) neurons, this compound was found to reduce neuronal excitability by decreasing the number of action potentials generated by depolarizing current injections. researchgate.net However, the effects can be complex and context-dependent. For instance, in dorsal root ganglion (DRG) neurons, this compound can induce long-term hyperexcitability. researchgate.net The modulation of neuronal excitability is a critical process for synaptic integration and information encoding in the nervous system. cancer.govfrontiersin.org this compound's ability to alter cAMP levels means it can influence these fundamental processes, although it may also have off-target effects on ion channels independent of cAMP signaling. researchgate.netnih.gov

Potentiation of Neuronal Differentiation in Stem Cells

This compound is a widely used small molecule compound that promotes and potentiates the differentiation of various stem cell types into neurons. nih.govstemcell.comresearchgate.net It has been successfully used to induce the conversion of human somatic cells, such as fibroblasts, directly into functional induced neurons (FiNs). nih.gov This process is highly efficient, with a large population of neuron-like cells appearing as early as 24-36 hours post-induction, yielding multiple neuronal subtypes including cholinergic, glutamatergic, GABAergic, and dopaminergic neurons. nih.govresearchgate.net The mechanism involves the regulation of the cAMP-CREB1-JNK signaling pathway. nih.gov

This compound is also effective in promoting the neural differentiation of mesenchymal stem cells (MSCs) derived from sources like adipose tissue, bone marrow, and dental pulp. researchgate.netresearchgate.netbiomedpharmajournal.org When used in combination with other factors such as Fibroblast Growth Factor 2 (FGF2) and Nerve Growth Factor (NGF), this compound facilitates rapid differentiation into neuron-like cells that express key neuronal markers like MAP2 and β-tubulin III. researchgate.netbiomedpharmajournal.org The underlying mechanism in MSCs involves the downregulation of the master transcriptional regulator, neuron restrictive silencer factor (NRSF), which subsequently allows for the expression of neural-specific genes. researchgate.net

Influence on Neurotransmitter Systems

This compound exerts a notable influence on various neurotransmitter systems primarily through its direct activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation of cAMP modulates a range of cellular functions, including the regulation of neurotransmitter release and synaptic transmission. nih.gov

In the dorsal striatum, this compound has been shown to enhance glutamatergic synaptic transmission. nih.gov Research indicates that it produces a dose-dependent increase in corticostriatal excitatory postsynaptic currents (EPSCs). kjpp.net This enhancement appears to be biphasic, involving different mechanisms. The initial, acute effect is mediated by the activation of N-methyl-D-aspartate (NMDA) receptors, while the sustained enhancement, observed even after washout of this compound, is dependent on the activity of protein kinase A (PKA). nih.govkjpp.net Studies have demonstrated that blocking NMDA receptors prevents the immediate increase in EPSCs, whereas inhibiting PKA blocks the long-term maintenance of this enhancement. nih.govkjpp.net This suggests that this compound potentiates corticostriatal synaptic transmission by activating both NMDA receptors and PKA through distinct temporal phases. nih.gov

Furthermore, this compound influences catecholaminergic systems. It has been found to stimulate the conversion of tyrosine to dopamine (B1211576) in various neural tissues, including rat striatum and hypothalamus, as well as bovine retina. nih.gov This effect is attributed to the activation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov The stimulation of dopamine synthesis is independent of activation by potassium chloride (KCl) but is not additive with the effects of dibutyryl-cAMP, supporting the role of the cAMP pathway in this process. nih.gov

This compound also modulates GABAergic and adenosinergic systems. In some contexts, it has been shown to increase the release of GABA. researchgate.net Concurrently, it can increase adenosine (B11128) tone, which can, in turn, inhibit GABA release, demonstrating a complex interplay of effects. researchgate.net The presynaptic facilitation of transmitter release by this compound is associated with an increase in both the probability of release (P) and the number of releasable synaptic vesicles (N). nih.gov

Table 1: Effects of this compound on Neurotransmitter Systems

| Brain Region/System | Effect | Mediating Pathway(s) | Key Findings |

|---|---|---|---|

| Dorsal Striatum | Enhancement of corticostriatal synaptic transmission | NMDA Receptors, Protein Kinase A (PKA) | Biphasic effect: an acute increase blocked by NMDA receptor antagonists and a sustained increase blocked by PKA inhibitors. nih.govkjpp.net |

| Catecholaminergic Neural Tissue | Stimulation of dopamine synthesis from tyrosine | Adenylyl Cyclase / cAMP | Increases activity of tyrosine hydroxylase. nih.gov |

| Presynaptic Terminals | Facilitation of transmitter release | Epac pathway (PKA-independent) | Increases both release probability (P) and the number of releasable vesicles (N). nih.gov |

| GABAergic System | Increased GABA release | Adenylyl Cyclase / cAMP | Can be counteracted by a simultaneous increase in adenosine tone. researchgate.net |

Immune System

This compound demonstrates significant immunomodulatory potential, primarily through the upregulation of intracellular cAMP. This mechanism influences both the adaptive and innate immune responses.

Regulation of T-Cell Proliferation and Activation

This compound acts as a negative regulator of T-cell proliferation and activation. nih.govnih.gov By activating adenylyl cyclase, this compound significantly elevates intracellular cAMP levels in human T-cells. nih.govresearchgate.net This increase in cAMP suppresses the proliferation of activated T-cells by inhibiting the expression of genes that regulate the cell cycle. nih.govnih.gov

The inhibitory mechanism is largely centered on the disruption of the interleukin-2 (B1167480) (IL-2) signaling pathway, which is crucial for T-cell proliferation. merckmillipore.com Specifically, this compound-induced cAMP interferes with the Jak3/Stat5 signaling cascade that is initiated by the binding of IL-2 to its receptor. nih.govresearchgate.net Research has shown that this compound treatment uncouples the association between the IL-2 receptor β (IL-2Rβ) and common gamma chain (γc) subunits, which is a critical step for receptor activation. nih.govmerckmillipore.com This disruption consequently blocks the activation of Janus kinase 3 (Jak3). nih.govnih.gov

Furthermore, the cAMP/PKA pathway activated by this compound can directly and negatively regulate Jak3 activity through serine phosphorylation, which functionally inactivates the kinase. nih.govmerckmillipore.com This, in turn, prevents the subsequent tyrosine and serine phosphorylation, nuclear translocation, and DNA binding activity of Signal Transducer and Activator of Transcription 5 (Stat5a/b). nih.govnih.gov By targeting multiple levels of the IL-2 receptor signaling cascade—from receptor complex formation to Jak3/Stat5 activation—this compound effectively curtails T-cell proliferation. researchgate.netmerckmillipore.com

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties that are linked to its ability to increase cAMP levels. This elevation of cAMP can inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. nih.gov By inhibiting NF-κB, this compound can block the production of pro-inflammatory cytokines. nih.gov

Studies have shown that this compound suppresses the production of tumor necrosis factor (TNF) in microglia by reducing the nuclear translocation and DNA-binding activity of NF-κB. nih.gov In animal models, this compound has demonstrated efficient anti-inflammatory activity on macrophages and microglia, attenuating TNF production. nih.gov Beyond TNF, this compound has also been found to inhibit the production of other inflammatory mediators, including interleukins such as IL-1β, IL-5, and IL-13. mdpi.com

The anti-inflammatory potential of this compound has also been investigated in the context of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins (B1171923). In silico and in vitro studies have shown that this compound and its analogues can inhibit COX-2 enzyme activity in a concentration-dependent manner, further substantiating its anti-inflammatory capabilities. benthamdirect.com In diabetic mice, this compound has been shown to attenuate retinal inflammation by limiting glucose transport, which alleviates the inflammatory response under hyperglycemic conditions. spandidos-publications.com

Table 2: Research Findings on this compound's Anti-inflammatory Effects

| Model/System | Key Inflammatory Mediator | Observed Effect of this compound | Reference |

|---|---|---|---|

| Microglia/Macrophages | NF-κB, TNF | Suppresses TNF production by reducing NF-κB nuclear translocation and DNA binding. nih.gov | nih.gov |

| Various | Interleukins (IL-1β, IL-5, IL-13) | Inhibits production. mdpi.com | mdpi.com |

| In vitro Enzyme Assay | Cyclooxygenase-2 (COX-2) | Inhibits enzyme activity in a concentration-dependent manner. benthamdirect.com | benthamdirect.com |

| Diabetic Mice Retina | Retinal inflammation | Attenuates inflammation by limiting glucose transport. spandidos-publications.com | spandidos-publications.com |

Gastrointestinal System

Modulation of Intestinal Spasms

This compound demonstrates a significant relaxant effect on gastrointestinal smooth muscle, contributing to the modulation of intestinal spasms. This effect is mediated by the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. nih.gov The elevated cAMP serves as an intracellular mediator for smooth muscle relaxation. nih.gov